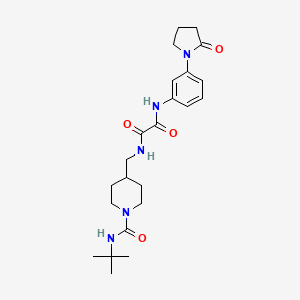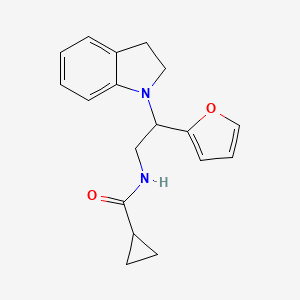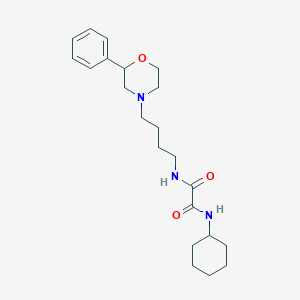![molecular formula C18H12F3NO3S B2921615 Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477534-74-0](/img/structure/B2921615.png)
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound . It is a derivative of benzo[b]thiophene , which is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of various substrates . For instance, a microwave-assisted synthesis involving 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine has been reported .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and depend on the specific conditions and reactants used. For example, a microwave-assisted synthesis involving 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine has been reported .Aplicaciones Científicas De Investigación
Design and Synthesis of Compounds for Biological Applications
The compound and its derivatives have been explored for their potential as cholinesterase inhibitors and antioxidants. For instance, novel hydrazone derivatives of thiophene-2-carboxamide based on benzohydrazide were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. These derivatives displayed promising inhibition percentages, indicating their potential for treating diseases related to enzyme dysfunction (Kausar et al., 2021).
Synthesis of Selective Inhibitors
Another study focused on the efficient synthesis of benzo[b]thiophene-2-carboxamidines, which are potent and selective inhibitors of urokinase-type plasminogen activator (uPA). These compounds represent an important class of synthetic uPA inhibitors, highlighting the versatile applications of the methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate scaffold in developing new therapeutic agents (Bridges et al., 1993).
Exploration of Chemical Reactions and Synthesis Routes
The compound has also been used as a key intermediate in the synthesis of novel compounds. For example, a study demonstrated a general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, showcasing the compound's utility in creating structurally diverse molecules with broad functional group tolerance (Sheng et al., 2014).
Functionalization of Metal-Organic Frameworks
Furthermore, methyl esters of 2-aminothiophene-3-carboxylates modified with trifluoromethyl-containing heterocycles have been studied for their influence on neuronal NMDA receptors, indicating the compound's potential in modifying materials for specific biological interactions (Sokolov et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate are currently unknown. This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological effects
Mode of Action
As a thiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological processes , but the specific pathways influenced by this compound are still to be determined.
Result of Action
Given the diverse biological activities of thiophene derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S/c1-25-17(24)15-14(12-7-2-3-8-13(12)26-15)22-16(23)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCLYLNEOFULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)
![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)
![methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2921535.png)
![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)





![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)


![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)
